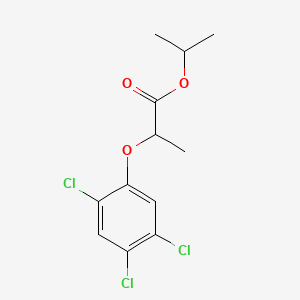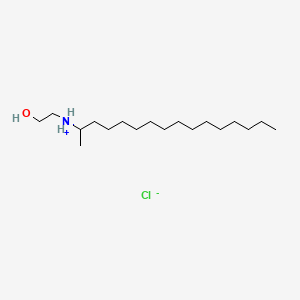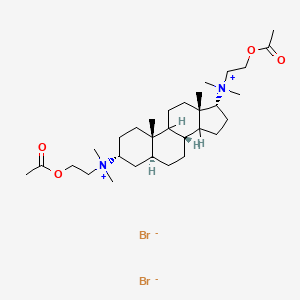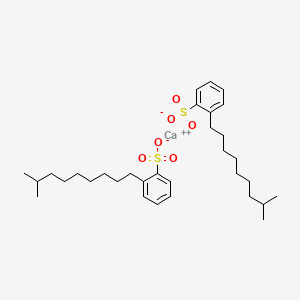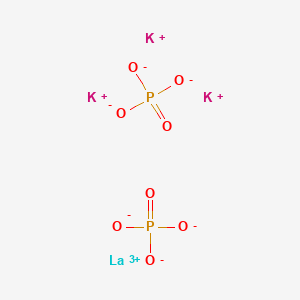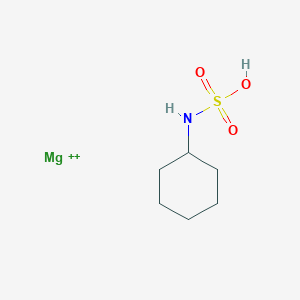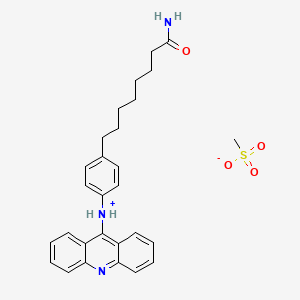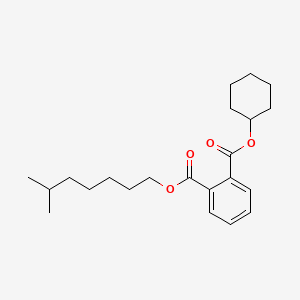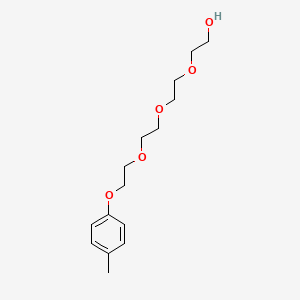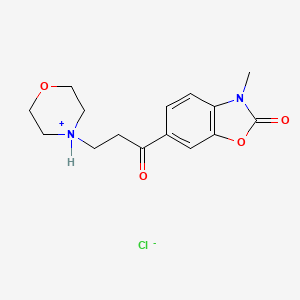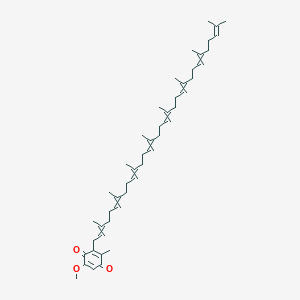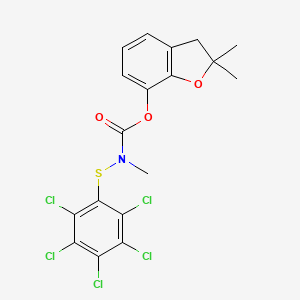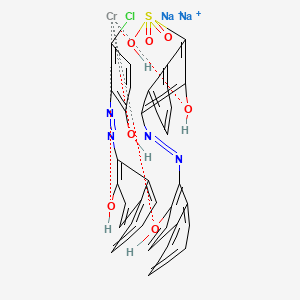
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments. The compound’s structure includes azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with chromate ions in the presence of sodium ions to form the final disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and filtration to isolate and purify the final product .
化学反应分析
Types of Reactions
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The azo groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include various chromate complexes, amines, and substituted azo compounds .
科学研究应用
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) involves its interaction with molecular targets such as enzymes and metal ions. The azo groups can form complexes with metal ions, while the chromate center can participate in redox reactions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
Uniqueness
The uniqueness of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) lies in its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions makes it valuable in various applications .
属性
CAS 编号 |
75214-56-1 |
|---|---|
分子式 |
C36H25ClCrN4Na2O7S+2 |
分子量 |
791.1 g/mol |
IUPAC 名称 |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChI 键 |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


